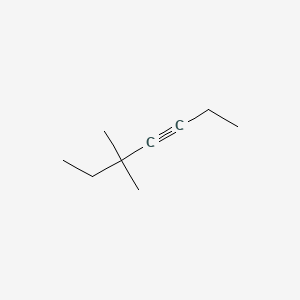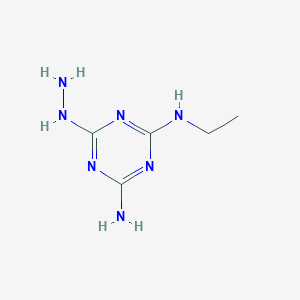
1,2,6-Trithionane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,6-Trithionane is a sulfur-containing heterocyclic compound with the molecular formula C6H12S3 It is a member of the thioether family and is characterized by a six-membered ring structure with three sulfur atoms at positions 1, 2, and 6
準備方法
Synthetic Routes and Reaction Conditions: 1,2,6-Trithionane can be synthesized through several methods. One common approach involves the cyclization of 1,3-dithiolane derivatives under specific conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the formation of the six-membered ring structure.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where the cyclization reaction can be carried out efficiently. The process may include steps such as purification and crystallization to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1,2,6-Trithionane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: The sulfur atoms in the ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted thioethers.
科学的研究の応用
1,2,6-Trithionane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s sulfur atoms can interact with biological molecules, making it useful in studying sulfur metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of various sulfur-containing compounds and materials.
作用機序
The mechanism by which 1,2,6-Trithionane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atoms in the compound can form bonds with metal ions and other electrophilic centers, influencing various biochemical pathways. These interactions can modulate the activity of enzymes and other proteins, leading to diverse biological effects.
類似化合物との比較
1,4,7-Trithiacyclononane: Another sulfur-containing heterocyclic compound with a similar ring structure but different sulfur atom positions.
1,3,5-Trithiane: A compound with three sulfur atoms in a six-membered ring, but with different chemical properties.
Uniqueness of 1,2,6-Trithionane: this compound is unique due to its specific sulfur atom arrangement, which imparts distinct chemical reactivity and potential applications. Its ability to form stable complexes with transition metals and participate in various chemical reactions makes it a valuable compound in research and industry.
特性
CAS番号 |
6573-10-0 |
|---|---|
分子式 |
C6H12S3 |
分子量 |
180.4 g/mol |
IUPAC名 |
1,2,6-trithionane |
InChI |
InChI=1S/C6H12S3/c1-3-7-4-2-6-9-8-5-1/h1-6H2 |
InChIキー |
AFPVNPQULJLFIH-UHFFFAOYSA-N |
正規SMILES |
C1CSCCCSSC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chloro-1-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]propan-1-one](/img/structure/B14719656.png)


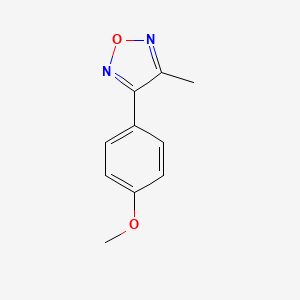




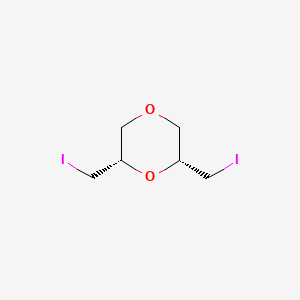
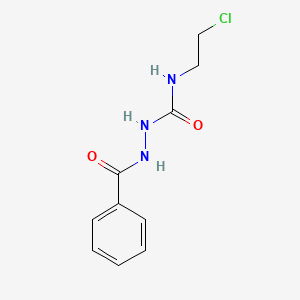
![6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14719724.png)
